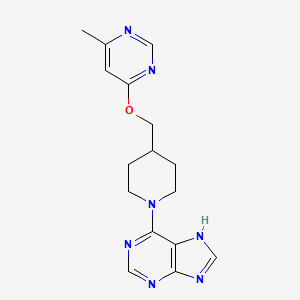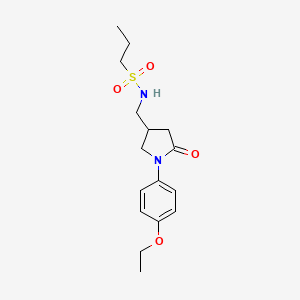
6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine is a complex organic compound with a structure that combines a purine base with a pyrimidine derivative
準備方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis methods, involving the formation of the purine ring system followed by the attachment of the piperidine and pyrimidine moieties. Common synthetic routes include:
Formation of the Purine Ring: : Starting from commercially available starting materials such as guanine or hypoxanthine, the purine ring can be constructed using classic methods like the Fischer indole synthesis or other ring-closing reactions.
Attachment of Piperidine Ring: : The piperidine ring is introduced using a nucleophilic substitution reaction where a suitable halogenated purine derivative reacts with a piperidine derivative.
Pyrimidine Modification: : The pyrimidine ring is then modified by attaching a 6-methyl group through direct alkylation or other methods.
Industrial Production Methods
In industrial settings, this compound can be produced using automated synthesis techniques, allowing for large-scale production. Industrial processes emphasize cost-effectiveness and efficiency, often utilizing continuous flow chemistry to enhance yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.
Reduction: : Reduction reactions can also be performed, often using reagents like sodium borohydride or lithium aluminum hydride, to produce reduced analogues of the original compound.
Substitution: : The compound readily undergoes nucleophilic and electrophilic substitution reactions, facilitated by the reactive sites on the purine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Alkyl halides, amines, alcohols under acidic or basic conditions
Major Products Formed
The major products from these reactions vary depending on the conditions, but generally include oxidized or reduced forms of the original compound, or substituted derivatives where specific atoms or groups have been replaced.
科学的研究の応用
This compound has numerous applications across various fields:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Studied for its potential as a molecular probe in biochemical assays.
Medicine: : Investigated for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of new materials with unique properties.
作用機序
The biological activity of 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine is primarily due to its interaction with specific molecular targets:
Molecular Targets: : This compound can interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: : It may modulate signaling pathways, such as kinase signaling cascades, impacting cell function and behavior.
類似化合物との比較
This compound’s uniqueness lies in its combination of the purine and pyrimidine rings with a piperidine moiety, setting it apart from other purine or pyrimidine derivatives.
Similar Compounds
Adenine Derivatives: : Simple purine bases found in DNA and RNA.
Thymine and Cytosine Derivatives: : Pyrimidine bases in nucleic acids.
Piperidine Analogues: : Other compounds with a piperidine ring structure, used in medicinal chemistry.
Would you like to delve deeper into any of these sections?
特性
IUPAC Name |
6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-11-6-13(18-8-17-11)24-7-12-2-4-23(5-3-12)16-14-15(20-9-19-14)21-10-22-16/h6,8-10,12H,2-5,7H2,1H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBWRUXJGZOPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2931368.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2931371.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)

![3-(3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2931375.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine](/img/structure/B2931378.png)
![N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2931379.png)

![Ethyl 2-(6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2931386.png)
![3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2931387.png)

![3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide](/img/structure/B2931389.png)
